molecular formula C7H7F2N3O4 B2782214 ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1856057-79-8

ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B2782214
CAS RN: 1856057-79-8
M. Wt: 235.147
InChI Key: SEDQWSRCEGWLOJ-UHFFFAOYSA-N
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Description

“Ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of difluoromethylated products has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Future Directions

The future directions in the research of “ethyl 1-(difluoromethyl)-4-nitro-1H-pyrazole-3-carboxylate” and similar compounds involve the development of more efficient and selective methods for difluoromethylation . This includes the invention of new difluoromethylation reagents and the development of methods for the precise site-selective installation of CF2H onto large biomolecules such as proteins .

properties

IUPAC Name

ethyl 1-(difluoromethyl)-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-2-16-6(13)5-4(12(14)15)3-11(10-5)7(8)9/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQWSRCEGWLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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